molecular formula C10H8N2O4 B2573942 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile CAS No. 227940-83-2

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2573942
CAS No.: 227940-83-2
M. Wt: 220.184
InChI Key: FGXGLHPZJRBESD-UHFFFAOYSA-N
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Description

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is an organic compound with the molecular formula C10H8N2O3 It is characterized by the presence of a nitro group, an oxirane ring, and a benzonitrile moiety

Mechanism of Action

Target of Action

The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The exact mode of action of This compound It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 3-nitro-4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with the hydroxyl group to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Techniques such as recrystallization or chromatography are employed to purify the compound

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst

    Reduction: The oxirane ring can be opened under acidic or basic conditions to form diols

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group

    Diols: Formed by the ring-opening of the oxirane ring

    Amides: Formed by the substitution of the nitrile group

Scientific Research Applications

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzonitrile
  • 3-Nitro-4-hydroxybenzonitrile
  • 3-Nitro-4-(methoxymethoxy)benzonitrile

Uniqueness

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and an oxirane ring allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXGLHPZJRBESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Cyano-2-nitrophenol (0.80 g; 4.9 mmol) and K2CO3 (0.68 g; 4.9 mmol) were refluxed in MeCN (40 mL) for 1 h. The solvent was removed on a rotary evaporator and the residue dissolved in DMF (10 mL). 2-{[(3-Nitrophenyl)sulfonyloxy]methyl}oxirane (1.2 g, 4.9 mmol; see Example B above) was added to the resultant solution. The solution was stirred at 40° C. for 12 h and filtered. The precipitate was washed with H2O to give the sub-title compound in a 65% yield.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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